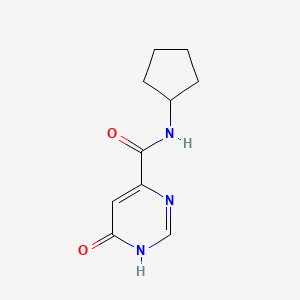

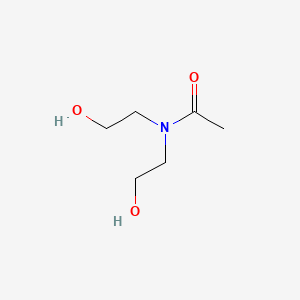

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

“N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide” has a molecular weight of 207.233. It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 0.85, indicating its lipophilicity . It is very soluble, with a solubility of 28.0 mg/ml .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide, focusing on six unique fields:

Anti-Inflammatory Agents

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide has shown potential as an anti-inflammatory agent. Pyrimidine derivatives, including this compound, can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes it a promising candidate for developing new anti-inflammatory drugs with minimal toxicity.

Antibacterial Applications

Research indicates that pyrimidine derivatives possess significant antibacterial properties. N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be explored for its ability to combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antiviral Research

Pyrimidine compounds have been studied for their antiviral activities. N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide could be investigated for its potential to inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . This application is particularly relevant for developing treatments against viral infections such as influenza, HIV, and hepatitis.

Antifungal Agents

The antifungal properties of pyrimidine derivatives make N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide a candidate for antifungal drug development. It can be tested for its efficacy against various fungal pathogens by disrupting fungal cell membrane integrity or inhibiting fungal enzyme activity . This application is vital for treating fungal infections, which are often difficult to manage with existing antifungal drugs.

Cancer Research

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be explored for its anticancer properties. Pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis in cancer cells . This compound could be a valuable addition to the arsenal of chemotherapeutic agents, offering new avenues for cancer treatment.

Neuroprotective Agents

Research into neuroprotective agents has highlighted the potential of pyrimidine derivatives in protecting neurons from damage. N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide could be studied for its ability to mitigate neurodegenerative processes by inhibiting oxidative stress or modulating neuroinflammatory responses . This application is particularly relevant for diseases such as Alzheimer’s and Parkinson’s.

Antituberculosis Research

Given the global health challenge posed by tuberculosis, N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide could be investigated for its antituberculosis properties. Pyrimidine derivatives have shown efficacy against Mycobacterium tuberculosis by inhibiting key bacterial enzymes or disrupting cell wall synthesis . This application is crucial for developing new treatments for tuberculosis, especially drug-resistant strains.

Antioxidant Applications

The antioxidant properties of pyrimidine derivatives make N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide a candidate for research into antioxidant therapies. It can be studied for its ability to scavenge free radicals and protect cells from oxidative damage . This application is important for preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers.

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Synthesis of pyrrolo[2,3-d]pyrimidines (microreview)

Eigenschaften

IUPAC Name |

N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLYXABLLIDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2725938.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2725943.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)

![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)

![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)